molecular formula C20H14Cl2N2OS B5289996 (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile

Cat. No.: B5289996
M. Wt: 401.3 g/mol
InChI Key: RCZDFAZNELDYLU-NTEUORMPSA-N
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Description

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,4-dichlorophenyl isothiocyanate with α-haloketones under basic conditions.

    Formation of the Prop-2-enenitrile Moiety: The prop-2-enenitrile moiety can be introduced by the reaction of the thiazole derivative with 2-ethoxybenzaldehyde in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
  • (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

Uniqueness

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile is unique due to the presence of the 2-ethoxyphenyl group, which can impart specific chemical and biological properties

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2OS/c1-2-25-19-6-4-3-5-13(19)9-14(11-23)20-24-18(12-26-20)16-8-7-15(21)10-17(16)22/h3-10,12H,2H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZDFAZNELDYLU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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